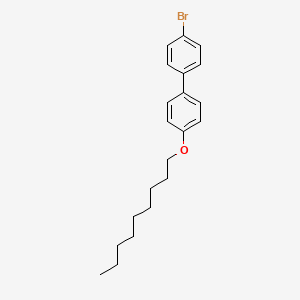

4-Bromo-4'-(nonyloxy)-1,1'-biphenyl

Description

4-Bromo-4'-(nonyloxy)-1,1'-biphenyl is a biphenyl derivative featuring a bromine atom at the 4-position and a nonyloxy (O-C₉H₁₉) group at the 4'-position. Its structural framework aligns with precursors for liquid crystals and charge-transport materials, as seen in analogous compounds .

Properties

CAS No. |

58743-82-1 |

|---|---|

Molecular Formula |

C21H27BrO |

Molecular Weight |

375.3 g/mol |

IUPAC Name |

1-bromo-4-(4-nonoxyphenyl)benzene |

InChI |

InChI=1S/C21H27BrO/c1-2-3-4-5-6-7-8-17-23-21-15-11-19(12-16-21)18-9-13-20(22)14-10-18/h9-16H,2-8,17H2,1H3 |

InChI Key |

FPBIDUWHAYAKCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a brominated biphenyl with a nonyloxyboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes. For example, aromatic bromination can be achieved using bromine in the presence of thallic acetate, which provides high yields and purity . This method is advantageous due to its mild reaction conditions and ease of workup.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-(nonyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products.

Scientific Research Applications

4-Bromo-4’-(nonyloxy)-1,1’-biphenyl has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

Industry: It is used in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(nonyloxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and nonyloxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate cellular processes and biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Alkyl vs. Alkoxy Substituents

Compounds with alkyl or alkoxy groups at the 4'-position exhibit distinct electronic and physical properties:

- 4-Bromo-4'-n-pentyl-1,1'-biphenyl (alkyl chain, C₅H₁₁): This derivative has a purity ≥99% (GC) and serves as a precursor for liquid crystals. Alkyl chains lack the oxygen atom present in alkoxy groups, reducing resonance effects but enhancing hydrophobicity .

- 4-Bromo-4'-(nonyloxy)-1,1'-biphenyl: The extended nonyloxy chain (C₉H₁₉O) likely increases steric hindrance and hydrophobicity, which may enhance mesogenic properties in liquid crystal applications .

Key Trend: Longer alkoxy chains improve solubility in non-polar solvents and reduce melting points compared to shorter chains or alkyl substituents.

Electron-Withdrawing vs. Electron-Donating Groups

Substituents profoundly affect reactivity and applications:

- 4-Bromo-4'-nitro-1,1'-biphenyl (nitro group): The nitro group is strongly electron-withdrawing, making this compound reactive in electrophilic substitutions.

- 4-Bromo-4'-methoxy-1,1'-biphenyl (methoxy group): Synthesized via palladium/platinum catalysis (58% yield), the methoxy group’s electron-donating nature facilitates cross-coupling reactions. Its shorter chain limits steric effects compared to nonyloxy .

Key Insight: Alkoxy groups (e.g., nonyloxy) enhance electron density on the biphenyl core, favoring applications in organic electronics, whereas nitro groups prioritize reactivity for synthetic intermediates.

Halogenated Biphenyls

Variations in halogens impact molecular interactions:

- 4'-Bromo-3-iodo-1,1'-biphenyl : The iodine atom’s polarizability and size make it suitable for Suzuki-Miyaura couplings. However, bromine in the target compound offers cost efficiency and compatibility with common catalysts .

- 4-Bromo-4'-iodo-1,1'-biphenyl : This dihalogenated compound (CAS 105946-82-5) is used in constructing complex architectures, highlighting the versatility of bromine-iodine combinations in cross-coupling reactions .

Key Difference : Bromine’s balance of reactivity and stability makes it preferable for scalable synthesis compared to iodine.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-4'-(nonyloxy)-1,1'-biphenyl?

Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to introduce substituents to the biphenyl core. For example:

- Step 1: Bromination of 4-hydroxybiphenyl to introduce the bromo group at the 4-position.

- Step 2: Alkylation of the 4'-hydroxy group with nonyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the nonyloxy substituent.

- Purification: Column chromatography and recrystallization ensure high purity (>99% by GC) .

Key Considerations: Monitor reaction progress via TLC and confirm regioselectivity using ¹H/¹³C NMR.

Basic: What safety protocols are critical for handling this compound?

Answer:

- Hazards: Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Protective Measures: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation.

- First Aid: For eye exposure, rinse with water for 15+ minutes; seek medical attention. Store in airtight containers away from oxidizing agents .

Basic: How is this compound characterized post-synthesis?

Answer:

- Purity Analysis: Gas chromatography (GC) with flame ionization detection (FID) confirms purity (>99%) .

- Structural Confirmation: ¹H NMR (δ 7.4–7.6 ppm for biphenyl protons; δ 4.0 ppm for nonyloxy CH₂) and ¹³C NMR .

- Crystallography: Single-crystal X-ray diffraction via SHELX software resolves molecular packing and bond angles .

Advanced: How can DFT calculations optimize the molecular design of brominated biphenyl derivatives?

Answer:

Density Functional Theory (DFT) predicts electronic properties and steric effects:

- Geometry Optimization: B3LYP/6-31G(d) basis sets model substituent interactions (e.g., nonyloxy chain conformation) .

- Applications: Compare experimental vs. theoretical bond lengths (e.g., C-Br: ~1.90 Å) and torsional angles to validate synthesis .

Advanced: What challenges arise in surface-mediated coupling reactions using brominated biphenyls?

Answer:

- Steric Hindrance: Bulky nonyloxy groups reduce reactivity in on-surface Ullmann coupling; optimize substrate pre-organization .

- Catalyst Choice: Au(111) surfaces promote debromination but may lead to side products; use low-temperature STM to monitor intermediates .

Advanced: How do substituents like nonyloxy influence mesogenic properties in liquid crystals?

Answer:

- Chain Length Impact: Nonyloxy’s flexibility enhances nematic phase stability (ΔT = 10–15°C) compared to shorter chains (e.g., heptyloxy) .

- Polarizability: Bromine increases molecular anisotropy, improving dielectric properties. Characterize via differential scanning calorimetry (DSC) and polarized optical microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.